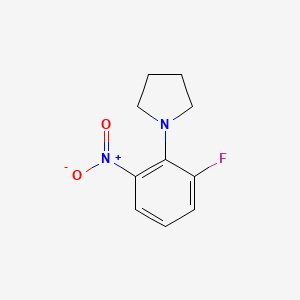

1-(2-Fluoro-6-nitrophenyl)pyrrolidine

描述

Structure

3D Structure

属性

IUPAC Name |

1-(2-fluoro-6-nitrophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O2/c11-8-4-3-5-9(13(14)15)10(8)12-6-1-2-7-12/h3-5H,1-2,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJQZIIGCNJGTMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=CC=C2F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30693166 | |

| Record name | 1-(2-Fluoro-6-nitrophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233955-61-7, 1233952-03-8 | |

| Record name | 1-(2-Fluoro-6-nitrophenyl)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1233955-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Fluoro-6-nitrophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 1 2 Fluoro 6 Nitrophenyl Pyrrolidine and Analogues

Established Synthetic Routes for Pyrrolidine (B122466) Core Structures

The construction of the pyrrolidine ring can be achieved through various established synthetic routes, which are broadly categorized into cycloaddition reactions, ring construction from precursors, and the functionalization of existing pyrrolidine rings.

1,3-Dipolar Cycloaddition Approaches

One of the most powerful and versatile methods for constructing the pyrrolidine skeleton is the 1,3-dipolar cycloaddition reaction. wikipedia.org This reaction typically involves the generation of an azomethine ylide, a 1,3-dipole, which then reacts with a dipolarophile, usually an alkene or alkyne, to form the five-membered ring in a concerted, stereospecific manner. wikipedia.orgosaka-u.ac.jp

Azomethine ylides can be generated in situ from various precursors, such as the thermal or catalytic ring-opening of aziridines or the condensation of an α-amino acid with an aldehyde or ketone. mdpi.comnih.gov The choice of catalyst, such as copper(I) or silver(I) complexes, can influence the stereoselectivity of the reaction, enabling the synthesis of enantioenriched pyrrolidine derivatives. nih.govacs.org This method allows for the simultaneous creation of multiple stereogenic centers with a high degree of control. acs.org The reaction is widely applicable for creating complex, densely substituted pyrrolidines. nih.gov

Table 1: Examples of 1,3-Dipolar Cycloaddition for Pyrrolidine Synthesis

| Dipole Precursor | Dipolarophile | Catalyst/Conditions | Outcome | Reference |

|---|---|---|---|---|

| Imino esters | Fluorinated Styrenes | Copper(I) | High yield and excellent stereoselectivity for fluorinated pyrrolidines | nih.gov |

| Glycine & Aldehydes | Maleimides | Heat | Forms tetracyclic pyrrolizidines via double cycloaddition | mdpi.com |

| Chiral N-tert-Butanesulfinylazadienes | Azomethine Ylides | Ag₂CO₃ | Densely substituted proline derivatives with high diastereoselectivity | acs.org |

Ring Construction from Cyclic or Acyclic Precursors

The pyrrolidine ring can also be constructed by forming carbon-nitrogen or carbon-carbon bonds from either cyclic or acyclic starting materials.

From Cyclic Precursors: A notable strategy involves the skeletal rearrangement or contraction of larger rings. For instance, a photo-promoted ring contraction of pyridines, which are readily available bulk chemicals, can afford pyrrolidine derivatives. osaka-u.ac.jpsemanticscholar.orgresearchgate.net This method provides access to functionalized pyrrolidines that can serve as versatile building blocks for further chemical modification. nih.gov Another approach begins with existing cyclic precursors like proline or 4-hydroxyproline, which already contain the pyrrolidine core and are often used to introduce the heterocycle into a larger molecule. nih.govmdpi.com

From Acyclic Precursors: The formation of the pyrrolidine ring from linear, acyclic molecules is a common and powerful strategy. mdpi.com These methods include:

Reductive Amination: The condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, followed by reduction, yields the pyrrolidine ring. mdpi.com

Intramolecular Cyclization: Amino alcohols or amino ketones can undergo cyclization under acidic or basic conditions to form the ring. mdpi.com Similarly, intramolecular amination of unsaturated carbon-carbon bonds (hydroamination) is another effective route. osaka-u.ac.jp

Mannich Reaction: A Mannich reaction followed by cyclization and reduction can also be employed to construct the pyrrolidine scaffold. mdpi.com

Functionalization of Preformed Pyrrolidine Rings

In many synthetic campaigns, it is more efficient to start with a commercially available or easily synthesized pyrrolidine ring and introduce the desired functional groups. nih.gov Proline and its derivatives, such as 4-hydroxyproline, are particularly common starting materials due to their availability in enantiopure forms. nih.govmdpi.com The nitrogen atom of the pyrrolidine ring is a secondary amine, making it a good nucleophile for N-alkylation or N-arylation reactions. nih.gov The carbon atoms of the ring can also be functionalized through various reactions, allowing for the synthesis of a wide library of substituted pyrrolidines. nih.gov This approach is especially prevalent in drug discovery, where modifying the substituents on the pyrrolidine ring can fine-tune the biological activity of a molecule. nih.gov

Synthesis of 1-(2-Fluoro-6-nitrophenyl)pyrrolidine and Related Fluoro-Nitrophenyl Pyrrolidines

The synthesis of the target compound, this compound, involves the formation of a carbon-nitrogen bond between the pyrrolidine nitrogen and the C1 position of the 2-fluoro-6-nitrophenyl ring. The most direct and common method for this transformation is nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a primary method for attaching nucleophiles, such as amines, to electron-deficient aromatic rings. nih.gov The 2-fluoro-6-nitrophenyl ring is highly activated towards SNAr due to the strong electron-withdrawing effects of both the nitro group (NO₂) and the fluorine atom. These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.

In the synthesis of this compound, the nitrogen atom of pyrrolidine acts as the nucleophile, attacking the carbon atom bearing the fluorine. Fluorine is an excellent leaving group in this context, especially when positioned ortho or para to a strong electron-withdrawing group like a nitro group. The reaction typically proceeds under basic conditions to deprotonate the pyrrolidine nitrogen or to neutralize the H-F generated. nih.govresearchgate.net

Table 2: Key Features of SNAr for Synthesizing Aryl-Pyrrolidines

| Feature | Description | Reference |

|---|---|---|

| Substrate | An aromatic ring with strong electron-withdrawing groups (e.g., NO₂) and a good leaving group (e.g., F, Cl). | beilstein-journals.org |

| Nucleophile | Pyrrolidine, a cyclic secondary amine. | nih.govresearchgate.net |

| Mechanism | A two-step addition-elimination process via a stabilized Meisenheimer complex. | nih.gov |

| Conditions | Often performed in a polar aprotic solvent (e.g., DMF, DMSO) with a base (e.g., K₂CO₃, Et₃N). | nih.gov |

This synthetic route is robust and has been applied to a wide range of substituted nitroaromatic compounds, making it a highly reliable method for producing this compound and its analogues. nih.govbeilstein-journals.org

Palladium-Catalyzed Cross-Coupling Strategies for Fluorinated Biphenyls (Analogous Systems)

While SNAr is the most direct route for the target molecule, palladium-catalyzed cross-coupling reactions represent a powerful alternative for forming C-N bonds, particularly in cases where the aromatic ring is less activated. The Buchwald-Hartwig amination is a prominent example of such a reaction, coupling an amine with an aryl halide or triflate. nih.gov

For analogous systems, this reaction could couple pyrrolidine with a fluorinated aromatic halide. These reactions require a palladium catalyst, typically consisting of a palladium precursor and a specialized phosphine (B1218219) ligand. nih.gov The choice of ligand is crucial for the reaction's success and can influence reaction rates and substrate scope. This methodology is exceptionally versatile and tolerates a wide variety of functional groups that might not be compatible with the conditions required for SNAr. nih.gov While often used for aryl bromides and chlorides, methods for the challenging C-F bond activation are also being developed, expanding the scope of cross-coupling to include fluoroaromatics. mdpi.commdpi.com

Table 3: Components of Palladium-Catalyzed C-N Cross-Coupling

| Component | Role | Examples | Reference |

|---|---|---|---|

| Aryl Partner | Aryl Halide (Br, Cl) or Pseudohalide | 2-Bromo-1-fluoro-3-nitrobenzene | nih.gov |

| Amine Partner | Pyrrolidine | Pyrrolidine | nih.gov |

| Catalyst | Palladium Precursor + Ligand | [Pd(allyl)Cl]₂ + AdBippyPhos | nih.gov |

| Base | Activates the amine and facilitates the catalytic cycle | KOPh, NaOtBu, Cs₂CO₃ | nih.gov |

This strategy provides a complementary approach for the synthesis of complex N-aryl pyrrolidines, particularly for substrates that are not sufficiently electron-deficient for SNAr to occur readily.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating the development of complex molecular structures, including pyrrolidine derivatives. rsc.orgnih.gov The application of microwave irradiation can significantly enhance reaction rates, improve product yields, and increase the selectivity of various organic transformations. rsc.org This technology offers a time- and energy-efficient alternative to conventional heating methods. mdpi.com

In the synthesis of pyrrolidine analogues, microwave heating has been effectively employed in various reaction types. For instance, the N-alkylation of pyrrolidine-fused chlorins has been successfully achieved using microwave irradiation, leading to high yields in significantly reduced reaction times. mdpi.com One study demonstrated the synthesis of a chlorin derivative in 89% yield after just 30 minutes at 75 °C using microwave heating, a notable improvement over conventional methods. mdpi.com Similarly, multicomponent reactions to form substituted pyrrolidinones have been developed using microwave assistance in aqueous media, highlighting an environmentally friendly approach. researchgate.net

The advantages of MAOS are evident when compared to traditional heating protocols. Reactions that may require several hours under conventional heating can often be completed in minutes using microwave irradiation. mdpi.comnih.gov This rapid heating can, however, sometimes lead to side reactions if not carefully controlled, due to the high reactivity of intermediates generated at fast heating rates. mdpi.com

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating in Pyrrolidine Analogue Synthesis

| Reaction Type | Heating Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| N-alkylation of Pyrrolidine-fused Chlorin | Microwave | 30 min | 89% | mdpi.com |

| Paal-Knorr Pyrrole Synthesis | Microwave | 10 min | High | organic-chemistry.org |

| Paal-Knorr Pyrrole Synthesis | Conventional | 4 h | High | organic-chemistry.org |

| Synthesis of Acetamides | Microwave | 2-3 h | Good | mdpi.com |

| Synthesis of Acetamides | Conventional | 7-9 h | Moderate | mdpi.com |

Stereoselective Synthesis and Chiral Induction in Pyrrolidine Scaffolds

The pyrrolidine ring can possess up to four stereogenic centers, leading to a large number of possible stereoisomers. nih.gov Controlling the three-dimensional arrangement of atoms is crucial, as the biological activity of such compounds is often highly dependent on their specific stereochemistry. Therefore, stereoselective synthesis, which selectively produces a single or a specific set of stereoisomers, is of paramount importance in medicinal chemistry. mdpi.com

Enantioselective Methodologies

Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in excess over the other. This is commonly achieved using chiral catalysts, auxiliaries, or starting materials derived from the "chiral pool."

A prominent strategy involves asymmetric catalysis. For example, a dual-catalytic system using Cu(I) and a chiral phosphoric acid has been reported for the asymmetric radical aminotrifluoromethylation of alkenes, affording chiral trifluoromethyl-containing pyrrolidines with excellent enantioselectivities (ee). thieme-connect.com This method provides a direct route to highly functionalized pyrrolidine scaffolds. thieme-connect.com Another approach utilizes silver catalysts with chiral ligands, such as ThioClickFerrophos (TCF), to promote addition-elimination reactions that establish vicinal chiral centers with high enantio- and diastereoselectivity. acs.org The versatility of these catalytic systems allows for a broad substrate scope, enabling the synthesis of a diverse library of optically active pyrrolidine-based structures. thieme-connect.comacs.org

Table 2: Examples of Enantioselective Methodologies in Pyrrolidine Synthesis

| Method | Catalytic System | Key Transformation | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Asymmetric Radical Aminotrifluoromethylation | Cu(I) / Chiral Phosphoric Acid | Alkene Cyclization | up to 91% | thieme-connect.com |

| Asymmetric Addition-Elimination | AgOAc / (R,Sp)-ThioClickFerrophos | Reaction of Azomethine Ylides | Excellent | acs.org |

| Pd-Catalyzed C-N Coupling | Palladium / Chiral Bisphosphine Mono-Oxide | Hemiaminal Synthesis | Not Specified | mdpi.com |

Diastereoselective Control

When a molecule contains multiple stereocenters, diastereoselective reactions are employed to control their relative configuration. A variety of methods have been developed to achieve high diastereoselectivity in the synthesis of substituted pyrrolidines.

Multicomponent reactions (MCRs) have proven particularly effective. A novel diastereoselective synthesis of highly substituted pyrrolidines was developed using a one-pot reaction of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane reagent, catalyzed by titanium tetrachloride (TiCl₄). acs.orgnih.gov This efficient process can construct up to three contiguous asymmetric centers in a single operation with a high degree of diastereoselectivity. acs.orgnih.gov Similarly, a ytterbium triflate (Yb(OTf)₃)-catalyzed three-component reaction of aldehydes, amines, and 1,1-cyclopropanediesters yields pyrrolidines with a strong preference for the cis relationship between substituents at the 2- and 5-positions. organic-chemistry.org

Substrate control is another powerful strategy. The copper-promoted intramolecular aminooxygenation of alkenes shows excellent diastereoselectivity that is dependent on the substrate structure. nih.gov For instance, α-substituted 4-pentenyl sulfonamides overwhelmingly favor the formation of 2,5-cis-pyrrolidines with a diastereomeric ratio (dr) greater than 20:1, while γ-substituted substrates favor 2,3-trans products. nih.gov

Table 3: Methods for Diastereoselective Control in Pyrrolidine Synthesis

| Method | Catalyst/Reagent | Key Transformation | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| Asymmetric Multicomponent Reaction | TiCl₄ | Coupling of Dihydrofuran, Imino Ester, and Silane | High (Single Diastereomer Reported) | acs.orgnih.gov |

| Intramolecular Aminooxygenation | Copper(II) | Cyclization of Alkenyl Sulfonamides | >20:1 (for 2,5-cis) | nih.gov |

| Three-Component Reaction | Yb(OTf)₃ | Reaction of Aldehyde, Amine, and Cyclopropane | High (favors cis-2,5) | organic-chemistry.org |

| One-Pot Four-Step Synthesis | Silyl-substituted organolithium / Chiral Sulfinimine | Intramolecular Cyclization | up to 99:1 | acs.org |

Green Chemistry Principles in the Synthesis of Pyrrolidine Derivatives

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of pyrrolidine derivatives to create more sustainable and environmentally friendly methodologies. nih.govchemheterocycles.com

Key green approaches include:

Use of Eco-Friendly Solvents: Replacing hazardous organic solvents with greener alternatives like water or ethanol is a primary goal. An efficient, catalyst-free, three-component domino reaction for synthesizing pyrrolidine-fused spirooxindoles has been developed in an ethanol-water mixture at room temperature. rsc.org

Multicomponent Reactions (MCRs): MCRs are inherently atom-economical as they combine three or more reactants in a single step to form a product that incorporates most or all of the starting material atoms. This reduces waste and simplifies procedures. vjol.info.vn

Catalyst-Free Conditions: Designing reactions that can proceed efficiently without a catalyst avoids the environmental and cost issues associated with, particularly, heavy metal catalysts. rsc.org

Energy Efficiency: Microwave-assisted synthesis is considered a green technology because it often leads to shorter reaction times and lower energy consumption compared to conventional heating. nih.govresearchgate.net

These strategies not only minimize the environmental impact but also often lead to simpler, more efficient, and cost-effective synthetic routes. chemheterocycles.comrsc.org

Table 4: Application of Green Chemistry Principles in Pyrrolidine Synthesis

| Green Principle | Methodology | Solvent | Conditions | Benefits | Reference |

|---|---|---|---|---|---|

| Benign Solvents / Catalyst-Free | Three-Component Domino Reaction | EtOH/H₂O | Room Temp, Catalyst-Free | Eco-friendly, high yields, no chromatography | rsc.org |

| Atom Economy (MCR) | Multicomponent Reaction | Ethanol | Not Specified | Simple procedure, low-cost materials | vjol.info.vn |

| Energy Efficiency | Microwave-Assisted Synthesis | Various (e.g., Water) | Microwave Irradiation | Increased efficiency, reduced time/energy | nih.govresearchgate.net |

Theoretical and Computational Investigations of 1 2 Fluoro 6 Nitrophenyl Pyrrolidine

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical methods are instrumental in modeling the electronic landscape of a molecule. These calculations can predict geometric parameters, orbital energies, and charge distributions, offering deep insights into molecular stability and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of molecules. By approximating the electron density of the system, DFT calculations can accurately predict various molecular properties. For 1-(2-fluoro-6-nitrophenyl)pyrrolidine, DFT calculations, likely using a basis set such as 6-311++G(2d,2p), would be employed to determine its optimized ground-state geometry.

These calculations would yield precise data on bond lengths, bond angles, and dihedral angles. Key parameters of interest include the C-N bond connecting the pyrrolidine (B122466) ring to the phenyl group, the C-F and C-N bonds of the nitro group, and the internal geometry of the pyrrolidine ring. The ortho-substitution pattern with bulky and electronegative fluorine and nitro groups is expected to cause steric strain, likely resulting in a non-planar arrangement where the phenyl and pyrrolidine rings are twisted relative to each other to minimize repulsion. DFT is also used to calculate electronic properties such as total energy, dipole moment, and atomic charges, which are fundamental to understanding the molecule's polarity and intermolecular interactions.

Table 1: Predicted Structural and Electronic Parameters from DFT Calculations This table is illustrative and shows the type of data obtained from DFT analysis. Specific values for this molecule require dedicated computational studies.

| Parameter | Description | Predicted Finding |

|---|---|---|

| C-N (Aryl-Pyrrolidine) Bond Length | The length of the bond connecting the two rings. | Expected to be around 1.38 - 1.42 Å, influenced by orbital overlap and steric hindrance. |

| C-N-C-C Dihedral Angle | The twist angle between the phenyl and pyrrolidine rings. | Significantly non-zero due to steric repulsion from ortho-substituents. |

| Dipole Moment | A measure of the molecule's overall polarity. | A high value is expected due to the strongly electron-withdrawing nitro and fluoro groups. |

| Atomic Charges (Mulliken) | The partial charge distribution on each atom. | Negative charges concentrated on F and O atoms; positive charge on the N of the nitro group and the C atoms attached to F and NO2. |

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). fishersci.co.uk The energy and localization of these orbitals are critical for predicting how a molecule will interact with other chemical species.

HOMO (Highest Occupied Molecular Orbital): This orbital acts as the electron donor in a reaction. For this compound, the HOMO is expected to be primarily located on the electron-rich pyrrolidine ring, specifically on the nitrogen atom, making this site the most nucleophilic part of the molecule.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital is the electron acceptor. The LUMO is anticipated to be localized on the electron-deficient nitrophenyl ring. The strong electron-withdrawing effects of the nitro and fluoro groups lower the energy of the LUMO, making the aromatic ring susceptible to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For molecules with strong electron-donating groups (pyrrolidine) attached to strong electron-accepting groups (nitrophenyl), this gap is typically reduced, indicating a charge-transfer character.

Table 2: Expected Frontier Molecular Orbital Properties This table illustrates the expected findings from FMO analysis. Precise energy values are subject to specific computational results.

| Orbital | Expected Localization | Predicted Energy (Illustrative) | Implication for Reactivity |

|---|---|---|---|

| HOMO | Pyrrolidine ring (especially N atom) | ~ -6.5 eV | Site of nucleophilic character; donates electrons. |

| LUMO | Nitrophenyl ring | ~ -2.5 eV | Site of electrophilic character; accepts electrons. |

| HOMO-LUMO Gap (ΔE) | N/A | ~ 4.0 eV | Indicates high reactivity and potential for intramolecular charge transfer. |

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the regions that are rich or poor in electrons, thereby predicting sites for electrophilic and nucleophilic attack.

For this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow): These regions are electron-rich and are preferred sites for electrophilic attack. They would be concentrated around the highly electronegative oxygen atoms of the nitro group and the fluorine atom.

Positive Potential (Blue): These regions are electron-poor and are susceptible to nucleophilic attack. The hydrogen atoms of the pyrrolidine ring would exhibit positive potential. A significant region of positive potential is also expected on the aromatic ring, influenced by the electron-withdrawing substituents, though this might be complex due to the presence of the pyrrolidine nitrogen.

The MEP map provides a clear, intuitive picture of the charge distribution and complements the FMO analysis in predicting the molecule's reactive behavior.

Conformational Analysis and Pseudorotation of the Pyrrolidine Ring

The flexibility of the five-membered pyrrolidine ring, combined with rotation around the C-N bond linking it to the phenyl group, means that this compound can exist in multiple conformations.

To identify the most stable conformers and the energy barriers between them, a relaxed potential energy surface (PES) scan is performed. This computational technique involves systematically changing a specific geometric parameter, such as a dihedral angle, while allowing all other parts of the molecule to relax to their lowest energy state for that given constraint.

A key scan for this molecule would involve rotating the dihedral angle defined by the C-C-N-C atoms of the aryl-pyrrolidine bond. This would reveal the rotational barrier caused by the steric clash between the ortho-fluoro and nitro groups and the hydrogen atoms on the pyrrolidine ring. The scan would identify the lowest-energy (most stable) rotational conformers. Another PES scan could map the pseudorotation pathway of the pyrrolidine ring itself, identifying the energy minima corresponding to envelope and twist forms.

The substituents on the phenyl ring have a profound influence on the molecule's preferred conformation. The presence of two ortho-substituents (fluorine and the nitro group) to the pyrrolidine ring introduces significant steric hindrance. This steric clash forces the pyrrolidine and phenyl rings out of coplanarity to find a more stable, twisted conformation.

Furthermore, the pyrrolidine ring is not flat; it adopts a puckered conformation to relieve ring strain. The two most common low-energy conformations are the "envelope," where one atom is out of the plane of the other four, and the "twist" (or half-chair), where two atoms are displaced on opposite sides of a plane formed by the other three. The bulky 1-(2-fluoro-6-nitrophenyl) group will influence the energetics of this pseudorotation, favoring the conformer that minimizes steric interactions between the aryl group and the ring's hydrogen atoms. Computational studies on similar N-arylpyrrolidines have shown that such substituents dictate the specific envelope or twist conformer that is most stable.

Intermolecular and Intramolecular Interactions

No published data is currently available on the specific intermolecular and intramolecular interactions of this compound.

Hydrogen Bonding Networks

There is no available research that describes the hydrogen bonding networks within the crystal structure or in solution for this compound.

π-π Stacking Interactions

Specific studies on π-π stacking interactions involving the phenyl ring of this compound have not been found in the current body of scientific literature.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

A Natural Bond Orbital (NBO) analysis of this compound, which would provide detailed insights into its electronic structure and intramolecular delocalization, has not been reported in any available studies.

Prediction of Global Reactivity and Stability Indices

There are no published computational studies that report the global reactivity and stability indices (such as HOMO-LUMO gap, chemical hardness, and electrophilicity) for this compound.

Computational Studies on Optical Properties (e.g., Hyperpolarizability)

No computational investigations into the optical properties, including the first-order hyperpolarizability, of this compound have been identified in the scientific literature.

Chemical Reactivity and Mechanistic Studies of 1 2 Fluoro 6 Nitrophenyl Pyrrolidine

Reactivity at the Pyrrolidine (B122466) Nitrogen and Aromatic Ring

The reactivity of 1-(2-fluoro-6-nitrophenyl)pyrrolidine can be considered at two primary sites: the nitrogen atom of the pyrrolidine ring and the aromatic ring itself. The pyrrolidine nitrogen, being a secondary amine, possesses a lone pair of electrons, rendering it nucleophilic and basic. However, the strong electron-withdrawing effect of the attached 2-fluoro-6-nitrophenyl group significantly diminishes this nucleophilicity compared to a typical N-alkylpyrrolidine. This deactivation is a consequence of the delocalization of the nitrogen's lone pair into the electron-deficient aromatic ring.

The aromatic ring is highly activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the strongly electron-withdrawing nitro group and the fluorine atom. libretexts.org These substituents create a significant partial positive charge on the carbon atoms of the ring, particularly those ortho and para to the nitro group, making them susceptible to attack by nucleophiles. Conversely, the aromatic ring is strongly deactivated towards electrophilic aromatic substitution (EAS). The electron-withdrawing nature of the nitro and fluoro substituents reduces the electron density of the benzene (B151609) ring, making it a poor nucleophile for attacking electrophiles. ucalgary.castackexchange.com

Influence of Fluorine and Nitro Substituents on Reaction Pathways

The fluorine and nitro groups, positioned ortho to the point of pyrrolidine attachment, exert a profound influence on the molecule's reaction pathways. In nucleophilic aromatic substitution reactions, the nitro group is a powerful activating group, stabilizing the negatively charged Meisenheimer complex intermediate through resonance. masterorganicchemistry.comwikipedia.org The fluorine atom also contributes to the activation of the ring for SNAr through its strong inductive electron-withdrawing effect. wisc.edu Furthermore, fluoride (B91410) is an excellent leaving group in SNAr reactions, which facilitates the substitution process. The rate of nucleophilic aromatic substitution on ortho-fluoronitrobenzene is generally greater than that of its para-isomer due to the more pronounced inductive effect of the nitro group at the ortho position. wisc.edu

For electrophilic aromatic substitution, both the nitro and fluoro groups are deactivating. The nitro group is a strong deactivator and a meta-director. youtube.com The fluorine atom is also deactivating due to its inductive effect, but it is an ortho, para-director due to its ability to donate a lone pair of electrons through resonance. researchgate.net In a system with both a nitro and a fluoro group, the powerful deactivating effect of the nitro group would likely dominate, making electrophilic substitution reactions very difficult to achieve. If a reaction were to occur, the position of substitution would be influenced by the directing effects of both groups and steric hindrance.

Electrophilic and Nucleophilic Reaction Mechanisms

Nucleophilic Reaction Mechanisms: The primary nucleophilic reaction involving this compound is nucleophilic aromatic substitution (SNAr). This reaction proceeds via a two-step addition-elimination mechanism. masterorganicchemistry.comwikipedia.org First, a nucleophile attacks the carbon atom bearing the fluorine, which is activated by the ortho-nitro group. This leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the nitro group. In the second step, the leaving group, in this case, the fluoride ion, is eliminated, and the aromaticity of the ring is restored.

Electrophilic Reaction Mechanisms: Electrophilic aromatic substitution on the 2-fluoro-6-nitrophenyl ring is highly disfavored due to the strong deactivating effects of the nitro and fluoro substituents. libretexts.orgucalgary.ca These groups withdraw electron density from the aromatic ring, making it a very weak nucleophile. Standard electrophilic aromatic substitution reactions like nitration, halogenation, sulfonation, and Friedel-Crafts reactions would require extremely harsh conditions and would likely result in low yields, if any. stackexchange.com If such a reaction were forced, the incoming electrophile would be directed to the positions least deactivated by the existing substituents, which would be meta to the nitro group and ortho/para to the fluorine atom, with steric factors also playing a significant role.

Stereochemical Impact on Chemical Transformations

The stereochemical outcomes of reactions involving this compound become particularly relevant when a chiral pyrrolidine derivative is used, such as one derived from L-proline. The introduction of a stereocenter on the pyrrolidine ring can influence the diastereoselectivity of subsequent reactions. For instance, in nucleophilic substitution reactions where a chiral pyrrolidine derivative acts as the nucleophile, the stereochemistry of the product can be influenced by the existing chiral center. nih.govlibretexts.org

In the context of nucleophilic aromatic substitution, if a chiral amine is used as the nucleophile, the resulting product can be chiral. wikipedia.org The stereochemistry of the starting amine can be retained in the product, providing a route to enantiomerically enriched N-aryl pyrrolidine derivatives. The stereoselective synthesis of pyrrolidine-containing compounds is an active area of research, with various methods developed to control the stereochemistry during ring formation or functionalization. wikipedia.orgresearchgate.net These methods often rely on the use of chiral auxiliaries, catalysts, or starting materials to induce asymmetry. libretexts.org For example, the use of chiral N-tert-butanesulfinylazadienes in [3+2] cycloaddition reactions with azomethine ylides allows for the highly diastereoselective synthesis of densely substituted pyrrolidines. libretexts.org

Data Tables

Table 1: Reactivity Summary of this compound

| Reaction Type | Reactivity at Pyrrolidine Nitrogen | Reactivity at Aromatic Ring | Key Influencing Factors |

| Nucleophilic Attack | Reduced nucleophilicity due to electron-withdrawing aryl group | Highly activated for SNAr | Ortho-nitro group (resonance stabilization), Fluoro group (inductive effect, good leaving group) |

| Electrophilic Attack | Basic character diminished | Highly deactivated for EAS | Strong electron-withdrawing nitro and fluoro groups |

Table 2: Influence of Substituents on Aromatic Substitution

| Substituent | Effect on Nucleophilic Aromatic Substitution (SNAr) | Effect on Electrophilic Aromatic Substitution (EAS) | Directing Effect in EAS |

| -NO2 | Strongly Activating | Strongly Deactivating | Meta |

| -F | Activating (Inductive) | Deactivating (Inductive) | Ortho, Para |

Applications of 1 2 Fluoro 6 Nitrophenyl Pyrrolidine and Its Derivatives in Organic Synthesis

Role as Synthetic Intermediates and Building Blocks

The primary utility of 1-(2-fluoro-6-nitrophenyl)pyrrolidine in organic synthesis lies in its role as a versatile intermediate. The molecule contains several functional handles that can be selectively manipulated to build more complex structures. The aromatic nitro group is particularly significant, as it can be readily reduced to an amino group, a cornerstone transformation in synthetic chemistry.

The reduction of the nitro group in this compound yields 1-(6-amino-2-fluorophenyl)pyrrolidine. This resulting aniline (B41778) derivative is a bifunctional building block, featuring a nucleophilic amino group and the pyrrolidine (B122466) moiety. The amino group can participate in a wide range of reactions, including amide bond formations, diazotizations, and transition-metal-catalyzed cross-coupling reactions, making it a valuable precursor for a diverse set of target molecules.

A key application of such 1-(2-aminophenyl)-substituted N-heterocycles is in the synthesis of fused heterocyclic systems. For instance, in a process analogous to established methods, 1-(2-aminophenyl)pyrroles are used as precursors for the synthesis of pyrrolo[1,2-a]quinoxalines through iron-catalyzed annulation reactions. rsc.org This demonstrates how the 1-(6-amino-2-fluorophenyl)pyrrolidine intermediate can serve as a linchpin in constructing complex, polycyclic scaffolds of interest in medicinal chemistry and materials science.

The table below outlines the key reactive sites of this compound and the potential transformations that establish its utility as a synthetic intermediate.

| Reactive Site | Potential Transformation | Product Functional Group | Significance as Intermediate |

| Nitro Group | Reduction (e.g., using H₂, Pd/C or SnCl₂) | Primary Amine (-NH₂) | Enables amide coupling, diazotization, synthesis of fused heterocycles. |

| Aromatic Ring | Nucleophilic Aromatic Substitution (SNAr) | Various | The fluorine atom can be displaced by nucleophiles, activated by the ortho-nitro group. |

| Pyrrolidine N | N-Oxidation | N-Oxide | Modifies electronic properties and can direct further reactions. |

| Pyrrolidine C-H | C-H Activation/Functionalization | Various | Direct introduction of substituents on the pyrrolidine ring. |

Utilization in the Synthesis of Complex Organic Molecules

The structural framework of this compound is a valuable starting point for assembling more elaborate molecules, particularly those found in pharmacologically active compounds. The pyrrolidin-2-one (or γ-lactam) skeleton, a close relative of the pyrrolidine ring, is a component of many biologically active molecules. nih.gov

Research has demonstrated the synthesis of 1,5-disubstituted pyrrolidin-2-ones from the reaction of donor-acceptor cyclopropanes with anilines. nih.gov Notably, this methodology has been successfully applied to anilines bearing ortho-fluoro substituents and has been used to create compounds like 5-(2-nitrophenyl)-1-phenylpyrrolidin-2-one, which is structurally analogous to a derivative of the title compound. nih.gov These reactions showcase how the 1-(2-fluoro-6-nitrophenyl) moiety can be incorporated into the pyrrolidin-2-one scaffold.

Once formed, these substituted pyrrolidinones are not merely final products but serve as advanced intermediates for further complexity generation. For example, these intermediates can be converted into intricate polycyclic azaheterocycles like benz[g]indolizidines through subsequent cyclization reactions. nih.gov This highlights a clear synthetic pathway where a simple building block like this compound can be elaborated into architecturally complex molecules with potential applications in drug discovery.

The general synthetic sequence can be summarized as follows:

Formation of the core: A reaction involving a pyrrolidine precursor and a substituted aniline (like 2-fluoro-6-nitroaniline) or the reaction of this compound itself in a suitable transformation.

Functional group manipulation: Reduction of the nitro group to an amine.

Cyclization/Annulation: Intramolecular reaction to form fused ring systems, leading to complex molecular frameworks.

Catalyst and Ligand Development Based on Pyrrolidine Scaffolds

The pyrrolidine scaffold is a cornerstone in the field of asymmetric catalysis, forming the backbone of highly successful organocatalysts and ligands for metal-catalyzed reactions. google.com Chiral pyrrolidine derivatives, particularly those derived from the amino acid proline, are renowned for their ability to induce high levels of stereoselectivity in a variety of chemical transformations.

The derivative, 1-(6-amino-2-fluorophenyl)pyrrolidine, is an attractive candidate for the development of new catalysts and ligands. The aniline-type amino group provides a convenient point of attachment for incorporating the pyrrolidine unit into a larger catalytic framework. For example, this amino group can be acylated with a chiral proline derivative to form a prolinamide. Prolinamide-based organocatalysts are a well-established class of molecules that effectively catalyze reactions such as asymmetric Michael additions and aldol (B89426) reactions through a mechanism involving hydrogen bonding and steric shielding. google.com

Furthermore, the 1-(6-amino-2-fluorophenyl)pyrrolidine moiety can be incorporated into ligands for transition metal catalysis. The nitrogen atom of the pyrrolidine and the exocyclic amino group can act as a bidentate ligand, coordinating to a metal center. The electronic properties of the ligand, and thus the catalytic activity of the resulting metal complex, can be fine-tuned by the substituents on the phenyl ring. The fluorine atom, in particular, can influence the electron density at the metal center through inductive effects. The development of such ligands is crucial for advancing stereoselective synthesis. google.com

The table below lists potential catalyst and ligand classes that could be developed from derivatives of this compound.

| Catalyst/Ligand Class | Synthetic Approach from 1-(6-amino-2-fluorophenyl)pyrrolidine | Potential Application |

| Prolinamide Organocatalysts | Amide coupling with an N-protected proline derivative, followed by deprotection. | Asymmetric aldol reactions, Michael additions, Mannich reactions. |

| Bidentate N,N-Ligands | Direct use as a ligand for transition metals (e.g., Palladium, Rhodium, Copper). | Cross-coupling reactions, asymmetric hydrogenation. |

| Schiff Base Ligands | Condensation of the amino group with a suitable aldehyde (e.g., salicylaldehyde). | Various metal-catalyzed oxidation and polymerization reactions. |

| Phosphine-Amine Ligands | Functionalization of the amino group to incorporate a phosphine (B1218219) moiety. | Asymmetric allylic alkylation, hydrogenation. |

Analytical Methodologies for the Characterization and Purity Assessment of 1 2 Fluoro 6 Nitrophenyl Pyrrolidine

Chromatographic Techniques for Separation and Quantification

Chromatography is an essential tool for separating the components of a mixture, making it indispensable for the purity assessment and quantification of 1-(2-Fluoro-6-nitrophenyl)pyrrolidine. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prevalent methods due to their high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC methods are widely used for the analysis of non-volatile and thermally sensitive compounds like substituted pyrrolidines. A common approach for compounds of this nature is reverse-phase (RP) HPLC.

Developing a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector. For related nitro-aromatic compounds, a C18 column is often a suitable choice for the stationary phase. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous component, often with an acid modifier like phosphoric acid or formic acid to improve peak shape and resolution. sielc.com For Mass Spectrometry (MS) compatibility, volatile modifiers like formic acid are preferred over non-volatile ones like phosphoric acid. sielc.com

Table 1: Illustrative HPLC Method Parameters for Pyrrolidine (B122466) Derivatives

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 (Reverse-Phase) |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid |

| MS-Compatible Mobile Phase | Acetonitrile (MeCN) and water with formic acid |

This table illustrates typical starting conditions for method development for related pyrrolidine compounds, based on established methods for similar structures. sielc.com

Ultra-Performance Liquid Chromatography (UPLC) Applications

UPLC represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). This results in substantially faster analysis times and improved resolution and sensitivity. UPLC applications are particularly valuable for high-throughput screening and for separating closely related impurities from the main compound. Methods developed for HPLC can often be transferred to a UPLC system by adapting the column and flow rates, significantly reducing run times. sielc.com For instance, methods using 3 µm particle columns are available for faster UPLC applications. sielc.com

Mass Spectrometry (MS) for Structural Elucidation and Impurity Profiling

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound, confirm its elemental composition, and elucidate its structure. When coupled with a chromatographic separation technique like LC, it becomes a premier tool for identifying and quantifying trace-level impurities.

LC-MS/MS for Diastereomer Separation and Quantitation

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides an exceptional level of selectivity and sensitivity. This technique is particularly crucial for the separation and quantification of isomers, including diastereomers, which have the same mass and can be difficult to distinguish by MS alone. nih.govnih.gov

In an LC-MS/MS system, the LC separates the isomers, which are then ionized (commonly via electrospray ionization, ESI) and analyzed by two mass spectrometers in series. The first MS selects the parent ion, which is then fragmented, and the second MS analyzes the resulting fragment ions. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and allows for accurate quantification even in complex matrices. nih.gov While specific applications for this compound are not detailed in available literature, methods developed for other pyrrolidine-containing isomers demonstrate the capability of LC-MS/MS to achieve low limits of detection and quantification, often in the µg/L range. nih.gov

Advanced Spectroscopic Characterization

Spectroscopic techniques probe the interaction of electromagnetic radiation with a molecule to provide detailed information about its structure and functional groups.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. sapub.org IR spectroscopy relies on the absorption of IR radiation at frequencies corresponding to the molecule's vibrational modes, which must induce a change in the dipole moment. sapub.org Raman spectroscopy, conversely, depends on the scattering of light and is sensitive to vibrations that cause a change in the polarizability of the molecule. sapub.org

For this compound, key functional groups produce characteristic signals:

Nitro Group (NO₂): Strong absorptions are expected for the asymmetric and symmetric stretching vibrations.

Aromatic Ring (C=C): Multiple bands corresponding to C=C stretching vibrations within the benzene (B151609) ring would be visible.

C-F Bond: A characteristic stretching vibration for the carbon-fluorine bond would be present.

Pyrrolidine Ring (C-N and C-H): Signals corresponding to the C-N stretching and C-H (alkane) stretching and bending vibrations would be observed.

While the specific spectra for this compound are not widely published, analysis of related compounds confirms the utility of IR and Raman spectroscopy for structural verification. mdpi.comnih.govnih.gov For example, studies on other pyrrolidine derivatives have successfully assigned bands corresponding to the pyrrolidine ring structure. nih.govnih.gov Similarly, the vibrational spectra of fluorinated and nitrated aromatic compounds have been extensively characterized, providing a strong basis for interpreting the spectra of the title compound. researchgate.netresearchgate.net

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Formic Acid |

Nuclear Magnetic Resonance (NMR) for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous determination of the molecular structure of this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the pyrrolidine ring and the aromatic ring. The protons on the pyrrolidine ring typically appear as multiplets in the upfield region of the spectrum. The two sets of methylene (B1212753) protons (CH₂) adjacent to the nitrogen atom and the other two methylene protons would likely exhibit complex splitting patterns due to their diastereotopic nature and coupling with each other.

The aromatic protons on the 2-fluoro-6-nitrophenyl group would appear in the downfield region. Their chemical shifts and coupling patterns are influenced by the strong electron-withdrawing nitro group and the electronegative fluorine atom. The coupling between the fluorine atom and adjacent protons (³J(H,F)) would provide further confirmation of the substitution pattern.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbon atoms of the pyrrolidine ring would resonate in the aliphatic region. The aromatic carbons would appear further downfield, with their chemical shifts significantly affected by the attached fluorine and nitro groups. The carbon atom directly bonded to the fluorine (C-F) would exhibit a characteristic large one-bond coupling constant (¹J(C,F)), which is a definitive indicator of its presence. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish the connectivity between protons and carbons, confirming the complete structural assignment. researchgate.netrsc.org

While specific experimental data for this compound is not publicly available, the expected chemical shifts can be predicted based on analyses of similar structures like 1-fluoro-2-nitrobenzene (B31998) and pyrrolidine. chemicalbook.comchemicalbook.com

Expected ¹H and ¹³C NMR Chemical Shift Ranges

| Nucleus | Position | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | Pyrrolidine (N-CH₂) | ~3.3 - 3.6 | Multiplet |

| ¹H | Pyrrolidine (CH₂) | ~1.9 - 2.1 | Multiplet |

| ¹H | Aromatic | ~7.5 - 8.2 | Multiplets |

| ¹³C | Pyrrolidine (N-CH₂) | ~50 - 55 | - |

| ¹³C | Pyrrolidine (CH₂) | ~23 - 27 | - |

| ¹³C | Aromatic (C-N) | ~140 - 145 | - |

| ¹³C | Aromatic (C-F) | ~155 - 160 (d, ¹J(C,F) ≈ 250 Hz) | - |

| ¹³C | Aromatic (C-NO₂) | ~148 - 152 | - |

| ¹³C | Aromatic (C-H) | ~115 - 135 | - |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unequivocal proof of molecular structure by mapping electron density from the diffraction pattern of X-rays passing through a single crystal of the compound. mdpi.com

For this compound, a single-crystal X-ray diffraction study would yield critical information, including:

Molecular Conformation: The precise bond lengths, bond angles, and torsion angles, which define the molecule's shape. This includes the puckering of the pyrrolidine ring (which typically adopts an envelope or twist conformation) and the relative orientation of the phenyl and pyrrolidine rings.

Crystal Packing: How individual molecules are arranged in the crystal lattice, revealing intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking that stabilize the solid-state structure. nih.govmdpi.com

Absolute Stereochemistry: For chiral molecules, X-ray crystallography can determine the absolute configuration of stereocenters.

Although a specific crystal structure for this compound has not been reported in the searched literature, analysis of related compounds allows for an illustration of the type of data that would be obtained. nih.govresearchgate.net The crystallographic data would be presented in a standardized format.

Illustrative Table of Crystallographic Data

| Parameter | Description | Example Value |

|---|---|---|

| Chemical Formula | The elemental composition of the molecule. | C₁₀H₁₁FN₂O₂ |

| Formula Weight | The mass of one mole of the compound. | 210.21 g/mol |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a = X Å, b = Y Å, c = Z Å α = 90°, β = Y°, γ = 90° |

| Volume | The volume of the unit cell. | V ų |

| Z | The number of molecules in the unit cell. | 4 |

| Density (calculated) | The calculated density of the crystal. | ρ g/cm³ |

Analytical Method Validation Protocols (e.g., ICH Guidelines)

To ensure that analytical methods used for the quality control of this compound are reliable, reproducible, and fit for their intended purpose, they must be validated according to internationally recognized standards, such as the International Council for Harmonisation (ICH) Q2(R2) guidelines. amsbiopharma.comeuropa.eu Validation is a crucial component of Good Manufacturing Practice (GMP) and demonstrates that an analytical procedure is suitable for its use in assessing the identity, purity, and quality of the compound. nih.gov

The validation process involves evaluating several key performance characteristics:

Specificity/Selectivity: This demonstrates that the analytical method can unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. amsbiopharma.com For an HPLC method, this would involve showing that the peak for this compound is well-resolved from all other peaks.

Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. europa.eu This is typically evaluated by analyzing a series of standards at different concentrations (a minimum of 5 is recommended) and performing a linear regression analysis. ich.org

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. nih.gov For an assay, this is typically 80% to 120% of the test concentration. europa.eu

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by analyzing a sample of known concentration (e.g., a certified reference material) and expressing the result as a percentage recovery. ich.orgnih.gov

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels:

Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision). ich.org

Intermediate Precision: Precision within the same laboratory but with variations such as different days, different analysts, or different equipment. amsbiopharma.comich.org

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov

Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. ich.orgnih.gov This is a critical parameter for impurity testing methods.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate in HPLC). ich.org This provides an indication of its reliability during normal usage.

A validation protocol is established to document the procedures and acceptance criteria for all tests before the validation study begins. amsbiopharma.com

Summary of ICH Validation Characteristics

| Validation Characteristic | Purpose |

|---|---|

| Specificity | To ensure the method measures only the desired analyte. amsbiopharma.com |

| Linearity | To confirm a proportional relationship between signal and concentration. europa.eu |

| Range | To define the concentration interval where the method is reliable. europa.eu |

| Accuracy | To determine how close the measured value is to the true value. ich.org |

| Precision | To assess the scatter of results from repeated measurements. amsbiopharma.com |

| Detection Limit (LOD) | To establish the lowest concentration the method can detect. nih.gov |

| Quantitation Limit (LOQ) | To establish the lowest concentration the method can accurately measure. ich.org |

| Robustness | To evaluate the method's reliability under minor variations. ich.org |

Investigations into the Biological Mechanisms and Structure Activity Relationships Sar of Pyrrolidine Derivatives in Vitro Focus

Pyrrolidine (B122466) Scaffold as a Pharmacophore in Drug Discovery

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a prominent structural motif in a vast array of biologically active molecules, including natural products and synthetic pharmaceuticals. researchgate.netua.es Its significance in medicinal chemistry stems from its unique physicochemical properties, such as hydrophilicity, basicity, and structural rigidity. researchgate.net The saturated and non-planar nature of the pyrrolidine scaffold allows for a three-dimensional exploration of chemical space, a feature that is highly advantageous in the design of novel therapeutic agents. researchgate.netnih.gov This three-dimensionality is a result of the sp³-hybridized carbon atoms within the ring, which can adopt various conformations, often referred to as "pseudorotation." researchgate.netnih.gov This conformational flexibility can be controlled and fine-tuned through the strategic placement of substituents, thereby influencing the molecule's interaction with biological targets. nih.gov

The pyrrolidine nucleus is considered a versatile pharmacophore, a molecular framework that carries the essential features responsible for a drug's biological activity. ua.es Its ability to serve as a scaffold for diverse functionalization has led to the development of compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, antiviral, and antibacterial agents. ua.esnih.gov The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor, while an N-H group can serve as a hydrogen bond donor, facilitating critical interactions with target proteins. nih.gov Furthermore, substitutions at various positions on the pyrrolidine ring, particularly at the N1, 3rd, and 5th positions, provide significant opportunities to optimize biological activity and enhance target specificity. researchgate.net

Structure-Activity Relationship (SAR) Studies of Fluorinated Nitrophenyl Pyrrolidines

The biological activity of pyrrolidine derivatives is intricately linked to their structural features. Structure-Activity Relationship (SAR) studies aim to elucidate how specific structural modifications influence the pharmacological profile of a compound. For fluorinated nitrophenyl pyrrolidines, the interplay between the pyrrolidine core, the fluorinated phenyl ring, and the nitro group is critical in determining their biological effects.

The stereochemistry of the pyrrolidine ring and the spatial arrangement of its substituents are paramount in defining the biological activity of its derivatives. researchgate.netnih.gov The non-planar nature of the pyrrolidine ring allows for different puckered conformations, such as the endo and exo envelope forms. researchgate.netnih.gov The introduction of substituents can lock the ring into a specific conformation, which in turn affects how the molecule binds to its biological target. nih.gov

For instance, the configuration of a substituent can dramatically alter the biological profile. Studies on G-protein coupled receptor 40 (GRP40) agonists have shown that a cis-4-CF3 substituent on a pyrrolidine scaffold favors a pseudo-axial conformation of other groups, which is a key pharmacophore for these agonists. nih.gov This highlights that different stereoisomers can exhibit distinct binding modes to enantioselective proteins, leading to varied biological responses. researchgate.netnih.gov The spatial disposition of substituents on the pyrrolidine scaffold is a critical factor that influences pharmacological efficacy. nih.gov

Modifications to the substituents on the pyrrolidine ring and the attached phenyl group can significantly impact the in vitro activity of the resulting compounds. The introduction of a fluorine atom, for example, is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. mdpi.com The high electronegativity of fluorine can alter the electronic properties of the molecule, potentially leading to stronger interactions with the target protein. mdpi.com

In the context of anticancer activity, SAR studies on polysubstituted pyrrolidines have demonstrated that the nature and position of substituents on the aromatic ring are crucial. For example, in a series of polysubstituted pyrrolidines, compounds with specific substitutions on the phenyl ring showed potent proliferation inhibitory effects against various cancer cell lines. nih.gov Similarly, in a series of 12-aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-ones, the attachment of electron-withdrawing groups like a nitro group (NO₂) on the phenyl ring had a positive effect on the antiproliferative activity. nih.gov Specifically, a 3-nitrophenyl derivative exhibited the best antiproliferative activity against all tested cell lines. nih.gov

Enzyme Inhibition and Receptor Binding Studies (In Vitro)

The therapeutic potential of pyrrolidine derivatives often lies in their ability to inhibit specific enzymes or bind to cellular receptors. In vitro assays are crucial for determining the inhibitory potency and selectivity of these compounds.

Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolism pathway, essential for the synthesis of nucleotides and certain amino acids. nih.govmdpi.com Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an important target for anticancer and antimicrobial therapies. nih.govmdpi.com

Several pyrrolidine-based compounds have been investigated as DHFR inhibitors. researchgate.netnih.gov For example, a series of 4-pyrrolidine-based thiosemicarbazones exhibited potent DHFR inhibition, with IC₅₀ values in the micromolar range. nih.gov The thiosemicarbazone moiety is thought to contribute to the inhibitory activity through chelation of metal ions and hydrogen bonding interactions within the DHFR active site. nih.gov While direct studies on the DHFR inhibition by 1-(2-fluoro-6-nitrophenyl)pyrrolidine are not available, the general ability of pyrrolidine scaffolds to serve as a basis for DHFR inhibitors is well-established. researchgate.net Modifications of known DHFR inhibitors, such as trimethoprim, have led to analogs with increased affinity for human DHFR. mdpi.com

| Compound Class | Reported IC₅₀ Range (μM) | Reference |

|---|---|---|

| 4-Pyrrolidine-based thiosemicarbazones | 12.37 ± 0.48 to 54.10 ± 0.72 | nih.gov |

| Dihydrotriazine-chalcone hybrid | 2.4 | mdpi.com |

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. nih.gov There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and plays a major role in the inflammatory response. nih.gov Selective inhibition of COX-2 is a desirable therapeutic strategy for anti-inflammatory drugs with reduced gastrointestinal side effects. nih.gov

Pyrrolidine derivatives have been explored for their COX inhibitory activity. For instance, certain pyrrolidine-2,5-dione derivatives have been shown to be effective dual inhibitors of COX-2 and 5-lipoxygenase (5-LOX), another key enzyme in the inflammatory cascade. researchgate.net In one study, a synthesized pyrrolidine-2,5-dione derivative showed significant COX-2 inhibition (78.08% at 1000 µg/mL). researchgate.net Another study on isoxazole (B147169) derivatives, which can be considered structurally related to certain substituted pyrrolidines, demonstrated selective COX-2 inhibition with IC₅₀ values in the sub-micromolar range. nih.gov The presence of certain substituents, such as electron-donating groups, has been reported to increase the COX-2 inhibitory action in some heterocyclic compounds. nih.gov The specific COX inhibitory profile of this compound has not been reported, but the general potential for pyrrolidine-containing molecules to act as COX inhibitors is evident from the literature.

| Compound/Class | Target | Inhibitory Activity (IC₅₀ or % Inhibition) | Reference |

|---|---|---|---|

| Pyrrolidine-2,5-dione derivative | COX-2 | 78.08% at 1000 µg/mL | researchgate.net |

| Isoxazole derivative (C6) | COX-2 | 0.55 ± 0.03 µM | nih.gov |

| Isoxazole derivative (C5) | COX-2 | 0.85 ± 0.04 µM | nih.gov |

| Isoxazole derivative (C3) | COX-2 | 0.93 ± 0.01 µM | nih.gov |

Other Relevant In Vitro Biological Targets

A comprehensive search of scientific literature and bioactivity databases did not yield specific in vitro biological targets for this compound. While the broader class of pyrrolidine derivatives has been investigated for a wide range of biological activities, including anti-inflammatory and anticancer effects, no studies were found that specifically identify the molecular targets of this particular compound. Research on analogous structures suggests that potential targets could include enzymes or receptors involved in inflammatory pathways or cell signaling cascades. For instance, a related compound, 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine, has been shown to inhibit signaling pathways associated with Toll-like receptors (TLRs), which are crucial in the innate immune response. nih.gov However, it is crucial to note that these findings are not directly applicable to this compound without dedicated experimental validation.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

No molecular docking or molecular dynamics simulation studies specifically investigating the interaction of this compound with any biological target have been published. Such computational studies are instrumental in predicting how a ligand may bind to a protein and the stability of the resulting complex.

Without experimental data on the biological targets of this compound, conducting meaningful molecular docking studies to predict its binding mode and affinity is not feasible. The prediction of how a molecule fits into the active site of a protein and the strength of this interaction are fundamental aspects of computational drug discovery. nih.gov

Information regarding conformational changes induced by the binding of this compound to a biological target is currently unavailable. Understanding how both the ligand and the protein may change their three-dimensional structure upon interaction is key to elucidating the mechanism of action. Conformational analysis of similar fluorinated heterocyclic compounds has been performed to understand their behavior, but this cannot be extrapolated to the specific interactions of the title compound. researchgate.net

Mechanistic Insights into Biological Activity (In Vitro)

Due to the absence of in vitro studies on this compound, no mechanistic insights into its biological activity can be provided. Elucidating the precise molecular mechanisms through which a compound exerts its effects is a critical step in the drug discovery and development process.

常见问题

Q. What are the optimal synthetic routes for 1-(2-Fluoro-6-nitrophenyl)pyrrolidine, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution (SNAr) between a fluorinated nitrobenzene derivative and pyrrolidine. Key steps include:

- Substrate Preparation: Use 2-fluoro-6-nitrobenzaldehyde or similar precursors as starting materials .

- Reagent Ratios: A 1:1 molar ratio of pyrrolidine to fluoronitroarene, with excess potassium carbonate (K₂CO₃) as a base (e.g., 1.1–1.5 equiv.) .

- Solvent and Temperature: Dimethylformamide (DMF) at 150°C for 20 hours under inert conditions .

- Purification: Ethyl acetate extraction followed by MgSO₄ drying and solvent evaporation under reduced pressure .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- 1H/13C NMR: Assign signals for pyrrolidine protons (δ 1.96–3.30 ppm) and aromatic protons (δ 6.75–7.61 ppm) .

- Mass Spectrometry (MS): Confirm molecular weight via ESI-MS or GC-MS, observing fragmentation patterns for nitro and fluorine groups .

- Elemental Analysis: Verify %N (e.g., calculated 7.99% vs. observed 7.5% in analogous compounds) .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reaction yields between SNAr and Ullmann-type coupling for fluoronitroarene-pyrrolidine systems?

Methodological Answer:

- Kinetic Analysis: Compare reaction rates under varying temperatures (80–160°C) and bases (K₂CO₃ vs. Cs₂CO₃) to identify rate-limiting steps .

- Computational Modeling: Use DFT calculations to assess activation barriers for SNAr (fluorine leaving group) vs. copper-mediated coupling pathways .

- Isotopic Labeling: Introduce deuterated pyrrolidine to track regioselectivity in competing pathways .

Q. What strategies mitigate nitro-group instability during storage or functionalization of this compound?

Methodological Answer:

- Reductive Protection: Temporarily reduce the nitro group to an amine using H₂/Pd-C, then re-oxidize post-functionalization .

- pH Control: Store compounds at neutral pH in amber vials to prevent photodegradation or acid/base-induced decomposition .

- Stabilizing Additives: Use antioxidants like BHT (butylated hydroxytoluene) at 0.1% w/w in solid-state storage .

Q. How can computational models predict biological activity of this compound derivatives?

Methodological Answer:

- Molecular Docking: Simulate interactions with biological targets (e.g., enzymes, receptors) using software like AutoDock Vina .

- QSAR Analysis: Correlate substituent effects (e.g., fluorine position) with antibacterial/antifungal activity using regression models .

- ADMET Prediction: Assess pharmacokinetics (e.g., logP, bioavailability) via tools like SwissADME .

Contradictions and Validation

- Discrepancy in Yields: reports 93% yield for SNAr, while Ullmann coupling () shows lower yields. This suggests solvent/base compatibility and transition-metal inefficiency in nitro-rich systems .

- NMR Signal Broadening: Aromatic proton splitting in DMSO-d6 () vs. CDCl3 may require solvent optimization for clarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。